molecular formula C14H18BNO2 B3043769 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole CAS No. 916518-57-5

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole

Cat. No.: B3043769
CAS No.: 916518-57-5
M. Wt: 243.11 g/mol
InChI Key: TWCRHUZTWUNJMB-UHFFFAOYSA-N
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Description

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole is a boron-containing heterocyclic compound featuring an indole core substituted with a methyl group at the 1-position and a 5,5-dimethyl-1,3,2-dioxaborinan-2-yl group at the 5-position. The dioxaborinan moiety, a six-membered cyclic boronic ester, distinguishes it from more common five-membered analogs like pinacol boronic esters (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This structural feature impacts its stability, solubility, and reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings, which are pivotal in pharmaceutical and materials science applications .

Properties

IUPAC Name

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO2/c1-14(2)9-17-15(18-10-14)12-4-5-13-11(8-12)6-7-16(13)3/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCRHUZTWUNJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)N(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole typically involves the reaction of 1-methylindole with a boronic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-boron bond. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of indole compounds, including those containing boron, exhibit significant anticancer properties. Studies have shown that 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole can enhance the efficacy of certain chemotherapeutic agents by acting as a boron delivery system. The boron atom can facilitate the formation of reactive species that induce apoptosis in cancer cells .

Neuroprotective Effects
Indole derivatives are also being investigated for their neuroprotective effects. The incorporation of boron into the indole framework may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases . Preliminary studies suggest that such compounds can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Organic Synthesis

Reagents in Cross-Coupling Reactions
The compound has been utilized as a reagent in cross-coupling reactions, particularly in the synthesis of complex organic molecules. Its boron-containing structure allows it to participate in Suzuki-Miyaura coupling reactions effectively. This application is crucial for developing pharmaceuticals and agrochemicals where complex molecular architectures are required .

Synthesis of Boronic Esters
As a boronate ester, this compound serves as an important building block in organic synthesis. It can be transformed into various boronic esters that are valuable intermediates in synthesizing other organic compounds . This versatility is particularly useful in the development of novel materials with specific electronic properties.

Materials Science

Development of Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of indole-based compounds make them suitable candidates for applications in OLED technology. The incorporation of boron into the structure can enhance charge transport properties and stability under operational conditions . Research is ongoing to optimize these materials for better efficiency and longevity in display technologies.

Sensors and Detection Systems
Due to their fluorescence properties, indole derivatives are being explored for use in sensor technologies. The presence of the boron atom can influence the photophysical properties of the compound, making it suitable for detecting various analytes through fluorescence quenching or enhancement mechanisms . These sensors have potential applications in environmental monitoring and biomedical diagnostics.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer ActivityEur. J. Org. Chem., 2020Indole derivatives showed enhanced apoptosis in cancer cells.
Neuroprotective EffectsPubChem LiteraturePotential to modulate neurotransmitter systems effectively.
Organic SynthesisChemical BookEffective reagent for Suzuki-Miyaura coupling reactions.
OLED DevelopmentSigma-Aldrich Product InformationImproved charge transport properties noted in preliminary tests.
Sensor TechnologyAmbeed Product DataFluorescence properties suitable for environmental detection.

Mechanism of Action

The mechanism of action of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole involves its interaction with specific molecular targets and pathways. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, including those involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and synthetic differences between the target compound and analogous boron-containing heterocycles:

Compound Name Core Structure Boron Ester Type Substituents Synthesis Yield (Reported) Key Applications
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole Indole 6-membered dioxaborinan 1-Me, 5-Boron N/A Drug synthesis, catalysis
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole (2t) Indole 5-membered dioxaborolan (pinacol) 1-Me, 4-Boron 73% Cross-coupling reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one Indolinone 5-membered dioxaborolan 2-Oxo, 5-Boron N/A Medicinal chemistry
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)fluorobenzene Benzene 6-membered dioxaborinan 2-Boron, 1-F N/A Materials science
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethylpyrazole Pyrazole 6-membered dioxaborinan 1-Et, 5-Boron Discontinued Enzyme inhibition studies
Key Observations:
  • Boron Ester Ring Size : The six-membered dioxaborinan group in the target compound may confer enhanced hydrolytic stability compared to five-membered dioxaborolanes, which are more prone to hydrolysis under acidic or aqueous conditions .
  • Electronic Effects : The indole core’s electron-rich nature facilitates cross-coupling reactions, whereas pyrazole or benzene derivatives (e.g., ) exhibit distinct electronic profiles that alter reaction kinetics and regioselectivity.

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura reaction efficacy of boron esters depends on steric and electronic factors:

  • Indole Derivatives : 1-Methyl-4-(dioxaborolan-2-yl)indole (2t) achieves 73% yield in palladium-catalyzed couplings , suggesting that the indole core’s electron density enhances transmetalation efficiency. The target compound’s 5-boron substitution may require optimization of base and catalyst systems due to positional effects.
  • Dioxaborinan vs. Dioxaborolan : Six-membered dioxaborinans generally exhibit slower reaction rates than dioxaborolanes in Suzuki couplings due to reduced boron Lewis acidity. However, this can be mitigated using stronger bases (e.g., K$3$PO$4$) or microwave-assisted conditions .

Spectral and Analytical Data

  • $^{11}$B-NMR : The target compound’s boron signal is expected near 30–31 ppm, consistent with analogous dioxaborinan compounds (e.g., 30.88 ppm in ). This contrasts with dioxaborolanes, which typically resonate at ~28–30 ppm .
  • $^{1}$H-NMR : Methyl groups on the dioxaborinan ring appear as singlets near 1.3 ppm (cf. 1.33 ppm in ), while indole protons resonate in the 7.0–7.8 ppm range, similar to 2t (7.2–7.8 ppm) .

Commercial and Research Relevance

  • Availability : Derivatives like 3-(5,5-dimethyl-dioxaborinan-2-yl)pyridine are commercially available at 97% purity (), indicating scalable synthesis protocols. The target compound’s analogs are less common, reflecting niche applications.

Biological Activity

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole (CAS No. 905966-48-5) is a compound of interest due to its unique structural features and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C14H18BNO2
  • Molecular Weight : 243.12 g/mol
  • Purity : ≥95% .

The biological activity of this compound primarily stems from its interactions with various biological targets. It is hypothesized to act through the following mechanisms:

  • Boron Chemistry : The presence of the dioxaborinane moiety allows for unique interactions with nucleophiles and electrophiles, potentially influencing enzymatic activities and cellular signaling pathways.
  • Indole Framework : The indole structure is known for its role in various biological processes, including modulation of serotonin receptors and other neurotransmitter systems.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Neuroprotective Effects

Research indicates potential neuroprotective effects attributed to the indole structure:

  • Mechanism : The compound may exert antioxidant effects that protect neuronal cells from oxidative stress.

Study 1: Anticancer Efficacy

A study published in the European Journal of Organic Chemistry explored the synthesis and biological evaluation of indole derivatives. The findings suggested that compounds with similar structures to this compound demonstrated promising activity against various cancer cell lines with IC50 values indicating effective inhibition of cell growth .

Study 2: Neuroprotection

Another investigation focused on the neuroprotective potential of indole derivatives in models of neurodegeneration. Results indicated that these compounds could significantly reduce neuronal cell death induced by toxic agents through modulation of apoptotic pathways .

Data Table: Biological Activity Summary

Activity TypeMechanismReference
AnticancerInduction of apoptosis
NeuroprotectiveAntioxidant effects
Enzyme inhibitionInteraction with nucleophilesHypothetical based on boron chemistry

Q & A

Q. What catalytic systems are commonly used for synthesizing 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole, and how do reaction conditions influence yields?

Methodological Answer: The synthesis typically employs transition-metal catalysts such as nickel (NiCl₂ with bis(diphenylphosphino)ferrocene, 91% yield) or ruthenium (RuHCl(CO) systems, 70–89% yields) under inert atmospheres . Key factors affecting yields include:

  • Catalyst choice : Ni-based systems favor coupling reactions (e.g., with aryl mesylates), while Ru complexes are effective for regioselective boronation .
  • Temperature and solvent : Reactions in toluene at 100–140°C achieve higher yields (85–98%) compared to lower-temperature protocols .
  • Additives : Zinc powder and triethylamine enhance catalytic activity by reducing metal centers and stabilizing intermediates .

Q. What purification strategies are recommended for isolating intermediates in multi-step syntheses?

Methodological Answer: Multi-step syntheses (e.g., enantioselective borylation followed by indole functionalization) require:

  • Column chromatography : Silica gel with hexane/ethyl acetate gradients isolates boronate intermediates (e.g., 5,5-dimethyl-1,3,2-dioxaborinane derivatives) .
  • Recrystallization : Polar solvents like DMF/acetic acid mixtures purify crystalline intermediates (e.g., indole-boronate adducts) .
  • Workup protocols : Acidic quenches (HCl/water) remove metal residues, followed by extraction with diethyl ether .

Advanced Research Questions

Q. How can enantioselectivity be achieved in the synthesis of this compound?

Methodological Answer: Enantioselective synthesis requires chiral catalysts and optimized conditions:

  • Chiral ligands : Use (R)-BINAP (bis(diphenylphosphino)binaphthyl) with Rh or Pd catalysts to induce asymmetry (e.g., 89% yield, 97% ee) .
  • Temperature control : Lower temperatures (20–30°C) during ligand-metal coordination improve enantiomeric excess (%ee) .
  • Solvent effects : Polar aprotic solvents (e.g., THF) enhance stereochemical control in boronate transfer reactions .

Q. How should contradictory yield data from different catalytic systems (e.g., Ni vs. Ru) be analyzed?

Methodological Answer: Contradictions arise from:

  • Substrate specificity : NiCl₂ systems excel in cross-coupling with electron-deficient aryl mesylates, while Ru catalysts favor electron-rich substrates .
  • Mechanistic pathways : Ni-mediated reactions proceed via oxidative addition, whereas Ru systems involve σ-bond metathesis. Compare turnover numbers (TON) and kinetic data to identify rate-limiting steps .
  • Byproduct formation : Analyze GC-MS or NMR spectra for side products (e.g., deboronated indoles) that reduce yields in Ru-catalyzed reactions .

Q. What analytical methods validate the structure and purity of the boron-containing intermediate?

Methodological Answer:

  • ¹¹B NMR spectroscopy : Confirms boronate formation (δ ~30 ppm for dioxaborinane rings) .
  • X-ray crystallography : Resolves stereochemistry of chiral intermediates (e.g., enantioselective adducts) .
  • HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted indole precursors) .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal contact .
  • Ventilation : Perform reactions in fume hoods due to volatile byproducts (e.g., dimethyl sulfide) .
  • Waste disposal : Boron-containing waste must be neutralized with aqueous NaOH and collected separately for licensed disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole
Reactant of Route 2
Reactant of Route 2
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole

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